Product packaging for 4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine(Cat. No.:)

4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine

Cat. No.: B11791318
M. Wt: 180.59 g/mol
InChI Key: SOFCQFQCKPZMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry, particularly in the discovery and development of novel kinase inhibitors. Its structure combines a pyrimidine ring, a privileged scaffold in drug design, with a 1H-pyrazol-4-yl substituent, creating a multifunctional intermediate for further synthesis. This compound serves as a key precursor in the synthesis of more complex molecules with potent biological activity. Recent research has demonstrated that analogous N ,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, synthesized from similar chloropyrimidine intermediates, exhibit powerful inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a recognized target in oncology . These inhibitors have shown sub-micromolar antiproliferative activity against a broad panel of cancer cell lines and can induce apoptosis and cell cycle arrest, underscoring the therapeutic potential of this chemical series . Furthermore, molecular modeling studies suggest that such compounds effectively bind to the hinge region of the kinase, forming critical hydrogen bonds that contribute to their high potency . Beyond oncology applications, the pyrimidine-pyrazole core is a valuable template for designing inhibitors of other targets. Similar structural motifs are being explored for their potential to inhibit heat shock protein 90 (Hsp90) and as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are pivotal pathways in cancer progression and angiogenesis . This product is provided for research purposes as a building block to support the synthesis of novel bioactive molecules. It is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN4 B11791318 4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

4-chloro-2-(1H-pyrazol-4-yl)pyrimidine

InChI

InChI=1S/C7H5ClN4/c8-6-1-2-9-7(12-6)5-3-10-11-4-5/h1-4H,(H,10,11)

InChI Key

SOFCQFQCKPZMAM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)C2=CNN=C2

Origin of Product

United States

Advanced Spectroscopic and Computational Analyses of 4 Chloro 2 1h Pyrazol 4 Yl Pyrimidine

Theoretical Investigations of Molecular Conformation and Tautomeric Equilibria

Theoretical studies are crucial for understanding the conformational preferences and tautomeric equilibria of heterocyclic compounds like 4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine. The molecule's structure involves two interconnected aromatic rings, allowing for rotation around the single bond connecting the pyrimidine (B1678525) and pyrazole (B372694) moieties. Furthermore, the pyrazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on its nitrogen atoms.

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable tautomers and conformers. nih.govnih.gov By calculating the total energies of various possible structures, researchers can predict their relative stability. researchgate.net For pyrazoles, N-H tautomers are often studied to establish the most energetically favorable form. mdpi.com The solvent effect can also be modeled, as it may influence the energy differences between tautomers. nih.gov In pyrazolo-pyrimidine systems, theoretical calculations help identify the lowest energy state, which corresponds to the most stable molecular form. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Tautomers This table presents plausible data based on computational studies of similar pyrazole derivatives. The values are for illustrative purposes.

Tautomer/ConformerMethod/Basis SetRelative Energy (kcal/mol)
Tautomer A (1H)B3LYP/6-31G 0.00 (Reference)
Tautomer B (2H)B3LYP/6-31G+3.5
Tautomer A (90° rotation)B3LYP/6-31G**+5.2

Electronic Structure Analysis through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. ufrj.brjchemrev.com Calculations at levels like B3LYP with various basis sets (e.g., 6-311+G**) are commonly used for pyrazolo-pyrimidine derivatives to determine geometrical parameters, total energies, and electronic properties. researchgate.netjchemrev.com These studies provide fundamental insights into the molecule's behavior and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govirjweb.com For pyrazolo-pyrimidine derivatives, FMO analysis reveals that charge transfer occurs within the molecule. nih.gov In chloro-substituted pyrimidines, the LUMO lobes are often centered on the carbon atom bonded to the chlorine, indicating a site susceptible to nucleophilic attack. wuxibiology.com

Table 2: Predicted Frontier Molecular Orbital Energies This table contains representative data for the title compound, extrapolated from DFT studies on analogous heterocyclic systems.

ParameterCalculation LevelEnergy (eV)
HOMO EnergyB3LYP/6-311G++(d,p)-6.26
LUMO EnergyB3LYP/6-311G++(d,p)-0.88
HOMO-LUMO Gap (ΔE)B3LYP/6-311G++(d,p)5.38

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface. researchgate.net It helps predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates electron-rich regions (negative electrostatic potential), which are susceptible to electrophilic attack, and blue represents electron-poor regions (positive electrostatic potential), which are prone to nucleophilic attack. youtube.com For heterocyclic molecules containing nitrogen, the regions around the nitrogen atoms are typically electron-rich (red or yellow), while hydrogen atoms are often in electron-poor (blue) areas. researchgate.netresearchgate.net In this compound, the nitrogen atoms of both rings and the chlorine atom are expected to be regions of negative potential, making them potential sites for electrophilic interaction.

Vibrational Spectroscopy Interpretations via Computational Methods (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of its chemical bonds. nih.gov DFT calculations are frequently used to predict vibrational frequencies, which can then be compared with experimental spectra to confirm molecular structure and assign specific vibrational modes. researchgate.netphyschemres.org For pyrazolo-pyrimidine derivatives, theoretical spectra are often calculated and compared with experimental FTIR and Laser Raman data. nih.gov Key vibrational modes for this compound would include N-H stretching in the pyrazole ring, C-H stretching, C=N and C=C ring stretching vibrations, and the C-Cl stretching mode. The calculated frequencies are often scaled to better match experimental results. nih.gov

Table 3: Selected Predicted Vibrational Frequencies This table presents a plausible assignment of vibrational modes based on DFT calculations for related heterocyclic compounds.

Vibrational ModePredicted Wavenumber (cm⁻¹, Scaled)Typical Experimental Range (cm⁻¹)
N-H Stretch (pyrazole)34453500-3400
C-H Stretch (aromatic)31103150-3050
C=N Stretch (pyrimidine)16151620-1570
C=C Stretch (rings)15501580-1450
C-Cl Stretch750800-600

Computational Prediction and Experimental Corroboration of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating molecular structures. Computational methods can predict ¹H and ¹³C NMR chemical shifts, which serve as a valuable complement to experimental data. uomphysics.net Theoretical chemical shifts are often calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. uomphysics.net The calculated values are then correlated with experimental spectra to assign resonances and confirm the proposed structure. For pyrazolo-pyrimidine systems, the chemical shifts are characteristic of the electronic environment of each nucleus. For instance, protons on the pyrazole and pyrimidine rings would appear in the aromatic region of the ¹H NMR spectrum, with specific shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. mdpi.comresearchgate.net

Table 4: Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) This table shows hypothetical calculated shifts for the title compound, referenced against typical values for similar heterocyclic structures.

AtomPredicted ¹H Chemical Shift (ppm)Typical ¹H Range (ppm)Predicted ¹³C Chemical Shift (ppm)Typical ¹³C Range (ppm)
Pyrimidine-H8.78.5 - 9.0--
Pyrazole-H (C-H)8.17.5 - 8.5--
Pyrazole-H (N-H)13.512.0 - 14.0--
Pyrimidine-C (C-Cl)--161.5160 - 165
Pyrimidine-C (C-Pyrazolyl)--158.0155 - 160
Pyrazole-C--135.0130 - 140

Theoretical UV-Visible Absorption Characteristics from Time-Dependent DFT (TD-DFT)

No published studies were found that specifically detail the theoretical UV-Visible absorption characteristics of this compound using TD-DFT calculations. Such an analysis would typically involve calculating the electronic absorption spectrum to identify the maximum absorption wavelengths (λmax), the corresponding oscillator strengths (f), and the nature of the principal electronic transitions (e.g., HOMO→LUMO, n→π, π→π).

Interactive Data Table: Theoretical UV-Visible Absorption Data No data available for this compound.

Calculated Wavelength (λmax, nm)Oscillator Strength (f)Major ContributionsTransition Character
N/AN/AN/AN/A

Advanced Crystallographic Studies Focusing on Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

There is no available crystallographic information or Hirshfeld surface analysis in the literature for this compound. A Hirshfeld surface analysis would provide quantitative insights into the intermolecular interactions within the crystal structure of the compound. This analysis typically includes the generation of a 3D Hirshfeld surface mapped with properties like dnorm, shape index, and curvedness, as well as 2D fingerprint plots that summarize the percentage contributions of different types of intermolecular contacts, such as H···H, C···H, and N···H interactions.

Interactive Data Table: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis No data available for this compound.

Interaction TypePercentage Contribution (%)
N/AN/A

Structure Activity Relationship Sar and Mechanistic Insights of 4 Chloro 2 1h Pyrazol 4 Yl Pyrimidine Derivatives

Strategic Chemical Modifications and Their Impact on Biological Activity

The biological profile of 4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine derivatives can be finely tuned through strategic chemical modifications at various positions on both the pyrimidine (B1678525) and pyrazole (B372694) rings.

The pyrimidine ring of the this compound scaffold offers several positions for substitution, with modifications significantly influencing the compound's biological activity. Studies on related pyrazolylpyrimidine derivatives have demonstrated that the nature and position of substituents are critical determinants of efficacy and mechanism of action.

For instance, in a series of 4-(1H-pyrazol-1-yl)pyrimidine derivatives designed as herbicides, substitutions at the 6-position of the pyrimidine ring were found to be pivotal. nih.gov The introduction of an alkynyloxy group at this position was strongly correlated with bleaching activities. nih.gov Conversely, when the alkynyloxy group was replaced by an amino group, the compounds exhibited potent inhibitory activity against weed root growth, highlighting how a single substitution can dramatically shift the biological outcome. nih.gov Replacing the alkynyloxy with alkoxy, alkylthio, or alkylsulfonyl groups led to a diminishment in bleaching activity. nih.gov

These findings underscore the importance of systematic exploration of the substitution patterns on the pyrimidine ring to optimize the desired biological activity. The electronic and steric properties of the substituents play a crucial role in the interaction of the molecule with its biological target.

Table 1: Impact of Substituents at the 6-Position of the Pyrimidine Ring on Herbicidal Activity

Substituent at 6-PositionObserved Biological ActivityReference
Alkynyloxy GroupBleaching activities nih.gov
Amino GroupInhibition of weed root growth nih.gov
Alkoxy GroupDiminished bleaching activity nih.gov
Alkylthio GroupDiminished bleaching activity nih.gov
Alkylsulfonyl GroupDiminished bleaching activity nih.gov

The pyrazole moiety of the core scaffold is another critical area for chemical modification. The nature, size, and position of substituents on the pyrazole ring can significantly affect the molecule's affinity for its target, likely through modulating its hydrophobic and electronic properties. nih.govresearchgate.net

Research on various pyrazole derivatives has shown that even small alkyl groups can have a profound impact. For example, the introduction of a methyl group at the C4 position of a pyrazole ring led to a 50-fold increase in binding affinity to the CYP2E1 enzyme compared to the unsubstituted pyrazole. nih.gov This enhanced affinity is often attributed to favorable hydrophobic contacts within the target's binding site. nih.gov However, there is a limit to the beneficial effects of hydrophobicity and size; the introduction of a second methyl group on the pyrazole ring resulted in a complete loss of binding, suggesting potential steric hindrance. nih.gov

The electronic properties of the substituents are also a key factor. Compounds with electron-donating groups on an aromatic ring attached to the pyrazole have shown reduced inhibitory effects in some studies, whereas small electron-withdrawing groups like chloro or bromo have been found to increase activity in certain anticancer pyrazolo[3,4-d]pyrimidine derivatives. mdpi.comrsc.org

Table 2: General Influence of Pyrazole Ring Substituents on Biological Activity

Substitution PatternGeneral ImpactPotential ReasonReference
Small alkyl groups (e.g., methyl)Can significantly increase binding affinityImproved hydrophobic interactions nih.gov
Bulky groups or multiple substitutionsMay decrease or abolish activitySteric clashes in the binding site nih.gov
Electron-withdrawing groups (e.g., chloro, bromo)Can increase anticancer activity in some derivativesFavorable electronic interactions with the target rsc.org
Electron-donating groupsCan reduce inhibitory effects in some contextsUnfavorable electronic interactions mdpi.com

The 4-chloro substituent on the pyrimidine ring is a particularly significant feature of the "this compound" scaffold. Chlorine is an excellent leaving group, making the C4 position highly susceptible to nucleophilic substitution. heteroletters.orgmdpi.com This reactivity is frequently exploited in synthetic chemistry to generate diverse libraries of derivatives by introducing various nucleophiles, such as amines, alcohols, and thiols, at this position. mdpi.comresearchgate.net

From a pharmacophore perspective, the chlorine atom itself can be crucial for biological activity. In some pyrazolo[4,3-d]pyrimidine analogues, the presence of a chlorine atom was found to be essential for their antitumor activity. researchgate.net The chloro group can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity between a ligand and its protein target. Furthermore, its lipophilic nature can influence the compound's ability to cross cell membranes.

The reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with 1H-pyrazole, for instance, yields two structural isomers, demonstrating that the chlorine atoms at positions 2 and 4 provide reactive sites for substitution. nih.gov This inherent reactivity makes the 4-chloro moiety a key handle for both chemical diversification and as a potential interaction point within a biological target.

Computational Approaches in SAR Elucidation

Computational methods are invaluable tools for rationalizing and predicting the SAR of this compound derivatives, providing insights that can guide further synthetic efforts.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazole-containing scaffolds, QSAR studies have been successfully employed to identify the key physicochemical properties that govern their activity.

For example, a three-dimensional QSAR (3D-QSAR) study on a series of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) yielded a statistically significant model. mdpi.com Such models can generate contour maps that visualize the regions around the scaffold where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to enhance or diminish biological activity. This information is instrumental in designing new derivatives with improved potency by adding or modifying substituents in a targeted manner.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. rjpbcs.com This technique provides detailed insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Target Identification and Inhibition Mechanisms

Derivatives of the this compound scaffold have emerged as a versatile class of compounds, demonstrating significant interactions with various biological targets, primarily protein kinases. Their mechanism of action is often rooted in the structural mimicry of endogenous molecules, allowing them to interfere with cellular processes critical for disease progression.

The core structure of pyrazolo[3,4-d]pyrimidine derivatives serves as a bioisostere of the adenine (B156593) moiety in ATP. This structural similarity enables these compounds to bind to the ATP-binding site within the active domain of various kinases. mdpi.com The nitrogen-rich aromatic system of the pyrazole and pyrimidine rings facilitates hydrogen-bonding interactions with the hinge region of the kinase, a conserved motif crucial for ATP binding.

Research has identified several key enzyme targets for these derivatives:

Epidermal Growth Factor Receptor (EGFR): Certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type EGFR (EGFRWT) and its mutated form, EGFRT790M. mdpi.comtandfonline.com Compound 12b from one study, for instance, exhibited an IC₅₀ value of 0.016 µM against EGFRWT. tandfonline.com A different analog, compound 5i , was identified as a potent non-selective dual inhibitor, targeting EGFRWT with an inhibitory concentration of 0.3 µM. mdpi.com The binding mechanism involves the N¹ of the pyrimidine core accepting a hydrogen bond from the amide nitrogen of a methionine residue (Met769) in the EGFR kinase hinge region. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This kinase, crucial for tumor angiogenesis, is another prominent target. wikipedia.org The aforementioned compound 5i also displayed potent inhibition of VEGFR-2 with an IC₅₀ of 7.60 µM, classifying it as a dual EGFR/VEGFR-2 inhibitor. mdpi.com

c-Jun N-terminal Kinases (JNK): A class of 4-(1H-pyrazol-4-yl)pyrimidine compounds has been identified as pan-JNK inhibitors. nih.gov These kinases are involved in stress-signaling pathways implicated in neurodegenerative diseases like Huntington's. nih.gov

Other Kinases and Enzymes: Derivatives have also shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), and Topoisomerase-II (Top-II). mdpi.com Additionally, some pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as effective inhibitors of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). mdpi.com

By inhibiting key enzymes like EGFR and VEGFR-2, these compounds can disrupt the downstream signaling cascades that promote cancer cell survival, proliferation, and angiogenesis. mdpi.comwikipedia.org The primary cellular outcomes observed are the induction of apoptosis (programmed cell death) and cell cycle arrest.

One study demonstrated that a pyrazolo[3,4-d]pyrimidine derivative, compound 11a , induced significant apoptosis in A549 non-small cell lung cancer cells at low micromolar concentrations. rsc.org Further investigation revealed that this compound caused cell cycle arrest in the G0/G1 phase. This effect was attributed to its ability to downregulate the expression of cyclin D1, a protein essential for progression through the G1 phase, and upregulate p27kip1, a cyclin-dependent kinase inhibitor that halts the cell cycle. rsc.org Similarly, compound 5i was shown to effectively induce apoptosis in MCF-7 breast cancer cells, with treated cells showing a significant increase in both early and late apoptotic populations compared to untreated controls. mdpi.com This inhibition of cell growth through the induction of apoptosis and cell cycle suppression is a hallmark of the anticancer potential of this class of compounds. mdpi.com

Lead Optimization and Rational Analog Design Strategies

The development of potent and selective inhibitors from the this compound scaffold relies on systematic lead optimization and rational design strategies. These efforts focus on enhancing target affinity, improving selectivity, and optimizing pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. nih.gov

Medicinal chemistry campaigns have utilized structure-based design tools such as X-ray crystallography and computational modeling to guide the synthesis of new analogs. nih.gov For a series of pan-JNK inhibitors, lead optimization focused on calculated properties to identify compounds with favorable permeability and a low potential for efflux, although rapid clearance in liver microsomes remained a challenge for some candidates. nih.gov

Structure-activity relationship (SAR) studies have provided key insights for rational design:

Substituents on the Pyrimidine Ring: The chloro group at the 4-position of the pyrimidine ring is often a crucial feature, introducing steric and electronic effects that can enhance hydrophobic interactions within kinase binding pockets.

Substituents on the Pyrazole Ring: Modifications on the pyrazole moiety are critical. In a series of anti-HBV analogs based on a pyrazolo[3,4-d]pyrimidine core, it was found that a bulky iodo group at the 3-position of the pyrazole ring was suitable for activity. nih.gov

Linker and Terminal Groups: For EGFR inhibitors, the introduction of a chlorine atom on a terminal phenyl ring (as in compound 12b ) led to a noticeable enhancement in inhibitory activity compared to its unsubstituted analog. tandfonline.com The strategy of tethering the linker to the pyrimidine ring to create a more rigid triazolo[4,3-c]pyrimidine core has also been explored to reduce the entropic penalty of binding to the target enzyme. mdpi.com

These strategies aim to balance potency with drug-like properties, evolving initial hits into optimized lead compounds with improved therapeutic potential. nih.govnih.gov

In vitro Efficacy Evaluation in Biological Systems

Derivatives of this compound have been extensively evaluated in various in vitro biological assays, demonstrating a broad spectrum of activity, including antiproliferative, enzyme inhibitory, and fungicidal effects.

Numerous studies have confirmed the cytotoxic effects of these compounds against a wide range of human cancer cell lines. The data highlights their potential as anticancer agents.

Compound/Derivative ClassCell LineActivity MetricValue
Pyrazolo[3,4-d]pyrimidine (11a )SNB-75 (CNS Cancer)GI₅₀1.71 µM
Pyrazolo[3,4-d]pyrimidine (12b )A549 (Lung Cancer)IC₅₀8.21 µM
Pyrazolo[3,4-d]pyrimidine (12b )HCT-116 (Colon Cancer)IC₅₀19.56 µM
Phenylpyrazolo[3,4-d]pyrimidine (5d )HCT-116 (Colon Cancer)IC₅₀9.87 µM
Phenylpyrazolo[3,4-d]pyrimidine (5e )HCT-116 (Colon Cancer)IC₅₀8.15 µM
2-amino-4-chloro-pyrimidine (6 )HCT-116 (Colon Cancer)EC₅₀89.24 µM
2-amino-4-chloro-pyrimidine (6 )MCF-7 (Breast Cancer)EC₅₀89.37 µM
Pyrido[2,3-d]pyrimidine (38 )MCF-7 (Breast Cancer)IC₅₀1.69 µM

Data sourced from references: mdpi.comtandfonline.comrsc.orgnih.govekb.eg

The antiproliferative effects are often a direct result of the inhibition of specific enzymes critical for cancer cell function.

Compound/Derivative ClassEnzyme TargetActivity MetricValue
Pyrazolo[3,4-d]pyrimidine (12b )EGFRWTIC₅₀0.016 µM
Pyrazolo[3,4-d]pyrimidine (12b )EGFRT790MIC₅₀0.236 µM
Phenylpyrazolo[3,4-d]pyrimidine (5i )EGFRWTIC₅₀0.30 µM
Phenylpyrazolo[3,4-d]pyrimidine (5i )VEGFR-2IC₅₀7.60 µM
Pyrazole Derivative (3a )hCA-IIC₅₀92.34 nM
Pyrazole Derivative (3a )hCA-IIIC₅₀73.20 nM

Data sourced from references: mdpi.comtandfonline.commdpi.com

Beyond anticancer applications, pyrimidine and pyrazole derivatives have shown significant promise as antifungal agents against various plant pathogens.

Compound/Derivative ClassFungal SpeciesInhibition / Activity
Pyrimidine DerivativesVarious Phytopathogenic FungiMost synthesized compounds showed fungicidal activity.
Pyrazole Derivative (26 )Botrytis cinereaEC₅₀ = 2.432 µg/mL
Pyrazole Derivative (26 )Rhizoctonia solaniEC₅₀ = 2.182 µg/mL
Pyrazolopyrimidine DerivativesAspergillus nigerMIC = 100-200 ppm
Pyrazolopyrimidine DerivativesPenicillium frequentansMIC = 100-200 ppm
Triazolopyrimidine (5h, 5o, 5r )Botrytis cinerea (various strains)Significant activity at 50 µg/mL

Data sourced from references: nih.govmdpi.comresearchgate.netfrontiersin.org

Exploration of Pyrimidine-Pyrazole Scaffolds in Combinatorial Chemistry and High-Throughput Screening

The structural versatility of the pyrimidine-pyrazole scaffold makes it an ideal candidate for combinatorial chemistry and high-throughput screening (HTS). j-morphology.com The ability to readily modify both the pyrimidine and pyrazole rings allows for the creation of large, diverse libraries of compounds. These libraries are instrumental in identifying novel hits for various biological targets.

In a typical combinatorial approach, a core scaffold like this compound can be used. The reactive chlorine atom at the 4-position of the pyrimidine ring serves as a handle for introducing diversity. By reacting the core with a variety of nucleophiles (amines, alcohols, thiols), a library of derivatives can be rapidly synthesized. Further diversity can be achieved by substituting the pyrazole ring.

These compound libraries are then subjected to HTS to evaluate their activity against specific biological targets, such as protein kinases, which are often implicated in diseases like cancer. j-morphology.comeco-vector.com For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as promising dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), both significant targets in cancer therapy. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine-based compounds have shown potential as inhibitors of Heat Shock Protein 90 (Hsp90), another key cancer target. mdpi.com

The data generated from HTS not only identifies potential drug leads but also provides crucial structure-activity relationship (SAR) information. This data guides the subsequent optimization of hit compounds to improve their potency, selectivity, and pharmacokinetic properties. j-morphology.com

Table 1: Examples of Pyrimidine-Pyrazole Scaffolds in HTS and Their Targets

Scaffold Biological Target Therapeutic Area
Pyrazolo[1,5-a]pyrimidine CDK2/TRKA Cancer
Pyrazolo[3,4-d]pyrimidine Hsp90 Cancer
Pyrazolylpyrimidine Herbicidal targets (e.g., chlorophyll (B73375) synthesis) Agrochemicals

Scaffold Hopping and Ring Contraction Strategies Involving Pyrimidine-to-Pyrazole Transformations

Scaffold hopping is a powerful strategy in drug discovery used to identify novel molecular scaffolds with similar biological activity to known active compounds, but with different structural features. researchgate.net A particularly innovative approach involves the skeletal editing of pyrimidines to form pyrazoles. researchgate.netnih.gov This transformation is significant because pyrimidines are the most common diazine in FDA-approved drugs, while pyrazoles are the most common diazole. nih.govescholarship.org

A recently developed method achieves the conversion of pyrimidines into pyrazoles through a formal carbon deletion. nih.govacs.org This transformation proceeds under mild conditions and tolerates a wide range of functional groups. The key steps involve a room-temperature triflylation of the pyrimidine core, which activates the ring, followed by a hydrazine-mediated skeletal remodeling. researchgate.netescholarship.org This method provides a valuable route to diversified pyrazoles by leveraging the well-established chemistries of pyrimidines. nih.gov

Historically, such transformations required harsh conditions, such as heating pyrimidine with hydrazine (B178648) at 200°C, and were often limited to unsubstituted pyrimidines. nih.gov The modern methodologies expand the substrate scope significantly. For example, the reaction of 5-formyluracil (B14596) derivatives with hydrazines can produce 4-allophanoylpyrazoles through a ring contraction mechanism. rsc.org

Conversely, ring expansion strategies can convert pyrazoles into pyrimidines, for example, through a process involving N-N bond cleavage and carbon atom insertion. researchgate.netresearchgate.net These bidirectional transformations between privileged heterocyclic systems provide immense flexibility in molecular design.

Table 2: Selected Examples of Pyrimidine-to-Pyrazole Ring Contractions

Starting Pyrimidine Reagents and Conditions Resulting Pyrazole Yield
Substituted Pyrimidine 1. Triflic anhydride; 2. Hydrazine Corresponding substituted pyrazole 57%
Amidine-containing methylsulfinyl pyrimidine 1. Triflic anhydride; 2. Hydrazine Corresponding pyrazole 65%

Applications in Chemical Probes for Biological Target Validation

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study and validation of that target's function in a cellular or in vivo context. rjpbr.comchemicalprobes.org The pyrimidine-pyrazole scaffold is well-suited for the development of chemical probes due to its rigid structure, which can provide a defined orientation of substituents for selective binding, and its chemical stability.

Compounds based on this framework can be designed to be highly potent and selective inhibitors of specific proteins, such as kinases. For example, 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of TANK-binding kinase 1 (TBK1), a protein involved in innate immunity and oncogenesis. nih.gov One such compound demonstrated an IC50 value of 0.2 nM for TBK1, making it a powerful tool to probe the biological functions of this kinase. nih.gov

The development of a good chemical probe requires not only high potency and selectivity for the intended target but also a clear understanding of its mechanism of action and a lack of off-target effects at the concentrations used. rjpbr.com The modular nature of the pyrimidine-pyrazole scaffold allows for systematic modifications to optimize these properties, often guided by computational modeling and structural biology.

Table 3: Pyrimidine-Pyrazole Systems as Chemical Probes

Probe Scaffold Biological Target Key Features Application
1H-pyrazolo[3,4-b]pyridine TANK-binding kinase 1 (TBK1) High potency (IC50 = 0.2 nM) and selectivity Probing TBK1's role in immunity and cancer
Pyrazolo-pyrimidine derivative Hsp90 C-terminal domain (CTD) Allosteric inhibition mechanism Investigating Hsp90 function in Ewing sarcoma

Development of Novel Synthetic Reagents and Building Blocks

The compound this compound is a prime example of a versatile building block for the synthesis of more complex molecules. The presence of the chlorine atom provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. thieme.de

For instance, the chlorine can be displaced by amines, alcohols, or thiols to generate libraries of substituted pyrimidines. This reactivity is fundamental to many drug discovery programs. A series of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives were synthesized and evaluated for herbicidal activities by exploiting this chemistry. nih.gov The structure-activity relationship studies revealed that the nature of the substituent at the 6-position (introduced via a similar chloro- intermediate) was crucial for the observed biological activity. nih.gov

Furthermore, intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are considered key building blocks for the synthesis of numerous active pharmaceutical ingredients, including kinase inhibitors. google.com The synthesis of these building blocks themselves is an active area of research, with goals to improve yield, purity, and environmental safety. google.comheteroletters.org The development of efficient, multi-step syntheses for these functionalized heterocyclic systems is critical for their application in both academic research and industrial-scale production. mdpi.com

Table 4: Synthetic Utility of Chloro-Pyrimidine-Pyrazole Building Blocks

Building Block Reaction Type Reagent/Nucleophile Product Class
4-Chloro-2-(pyrazol-1-yl)pyrimidine Nucleophilic Aromatic Substitution Amines (e.g., N-ethyl amine) 4-amino-2-(pyrazol-1-yl)pyrimidines
4-Chloro-2-(pyrazol-1-yl)pyrimidine Nucleophilic Aromatic Substitution Alkoxides (e.g., prop-2-yn-1-yloxy) 4-alkoxy-2-(pyrazol-1-yl)pyrimidines

Conclusion

4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine is a fascinating and versatile heterocyclic compound that sits at the intersection of pyrimidine (B1678525) and pyrazole (B372694) chemistry. Its synthesis, while requiring careful control, provides a valuable platform for further chemical exploration. The reactivity of its chloro-substituent opens the door to a vast array of derivatives with potential applications in both medicinal chemistry, particularly as kinase inhibitors for cancer therapy, and in the burgeoning field of materials science. As research into this and related hybrid structures continues, the full potential of the pyrimidine-pyrazole scaffold is yet to be unlocked, promising exciting new discoveries in the years to come.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,4-dichloropyrimidine derivatives with pyrazole under controlled conditions yields structural isomers, which are separated using chromatography (e.g., silica gel) and characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) . Intermediate chloropyrimidines can be further functionalized through Suzuki-Miyaura coupling or Mannich reactions to introduce substituents for biological activity studies .

Q. How is the structural conformation of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELX for refinement, researchers analyze bond angles, planarity, and deviations from idealized geometry. For example, deviations in pyrimidine ring angles (e.g., alternating narrower/wider angles at nitrogen atoms) confirm electronic effects from substituents . Crystallographic data should be deposited in repositories like the Cambridge Structural Database (CSD) for reproducibility.

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • FT-IR : Identifies N-H stretches (pyrazole) and C-Cl vibrations (~700 cm1^{-1}).
  • NMR : 1H^1H-NMR distinguishes pyrazole protons (δ 7.5–8.5 ppm) and pyrimidine protons (δ 8.0–9.0 ppm). 13C^{13}C-NMR confirms chlorinated carbon (δ ~160 ppm) and pyrimidine/pyrazole carbons .
  • LC-MS : Validates molecular weight (e.g., m/z 209.64 for C8_8H8_8ClN5_5) and detects impurities .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in analyzing the electronic properties of this compound?

  • Methodological Answer : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions, aiding in predicting reactivity. Electron localization function (ELF) analysis reveals π-electron delocalization in the pyrimidine-pyrazole system. Topological analysis of electron density (e.g., AIM theory) quantifies bond critical points, confirming intramolecular interactions . These insights guide functionalization strategies for drug design.

Q. How do researchers resolve contradictions in crystallographic data for pyrazolylpyrimidine derivatives?

  • Methodological Answer : Discrepancies in bond angles or planarity may arise from crystal packing effects or solvent inclusion. Use SHELXL to refine twinned data or high-resolution datasets. Compare experimental results with density functional theory (DFT)-optimized geometries to identify outliers. For example, pyrimidine ring distortions (e.g., alternating angles) may reflect steric strain from substituents, validated via Hirshfeld surface analysis .

Q. What strategies optimize the synthetic yield of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligand systems (XPhos) enhance Suzuki-Miyaura coupling efficiency.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Temperature Control : Reactions at 80–100°C minimize side products (e.g., dehalogenation) .
  • In Situ Monitoring : HPLC or TLC tracks reaction progress, enabling timely quenching.

Q. How is the bioactivity of this compound evaluated in kinase inhibition studies?

  • Methodological Answer :

  • Enzyme Assays : Measure IC50_{50} values against target kinases (e.g., Src/Abl) using fluorescence-based ADP-Glo™ assays.
  • Cell-Based Studies : Assess anti-proliferative effects in cancer lines (e.g., MCF-7) via MTT assays. Compare with control compounds to establish structure-activity relationships (SAR) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes in kinase active sites, prioritizing residues like hinge-region methionine for mutagenesis validation.

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer :

  • Hazard Classification : Skin/eye irritant (Category 2); LD50_{50} (oral) 50–300 mg/kg .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation.
  • Waste Disposal : Neutralize chlorinated waste with NaOH/ethanol mixtures before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.